Hopantenic acid glucoside

Description

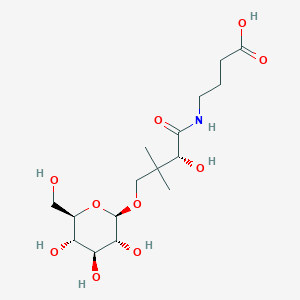

Structure

2D Structure

3D Structure

Properties

CAS No. |

106083-70-9 |

|---|---|

Molecular Formula |

C16H29NO10 |

Molecular Weight |

395.4 g/mol |

IUPAC Name |

4-[[(2R)-2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]butanoic acid |

InChI |

InChI=1S/C16H29NO10/c1-16(2,13(24)14(25)17-5-3-4-9(19)20)7-26-15-12(23)11(22)10(21)8(6-18)27-15/h8,10-13,15,18,21-24H,3-7H2,1-2H3,(H,17,25)(H,19,20)/t8-,10-,11+,12-,13+,15-/m1/s1 |

InChI Key |

FFLBVZWAGYJUDM-ZCBWMVENSA-N |

SMILES |

CC(C)(COC1C(C(C(C(O1)CO)O)O)O)C(C(=O)NCCCC(=O)O)O |

Isomeric SMILES |

CC(C)(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H](C(=O)NCCCC(=O)O)O |

Canonical SMILES |

CC(C)(COC1C(C(C(C(O1)CO)O)O)O)C(C(=O)NCCCC(=O)O)O |

Other CAS No. |

106083-70-9 |

Synonyms |

4'-O-(beta-D-glucopyranosyl)-D-hopantenic acid HOPA beta-glucoside hopantenic acid glucoside |

Origin of Product |

United States |

Biological Occurrence and Metabolic Research of Hopantenic Acid Glucoside

Discovery and Characterization as a Biological Metabolite

Mammalian Metabolic Pathways: Studies in Non-Human Models

Hopantenic acid glucoside has been identified as a urinary metabolite of calcium hopantenate in beagle dogs. nih.gov Following oral administration of radiolabeled calcium hopantenate, a small fraction of the radioactivity excreted in the urine was attributed to a single metabolite. nih.gov This metabolite was isolated and identified as hopantenic acid β-glucoside, which is formed through the conjugation of glucose to hopantenic acid. nih.gov Specifically, the structure was determined to be 4'-O-(β-D-glucopyranosyl)-D-hopantenic acid. nih.gov This discovery was significant as it represented the first reported instance of glucose conjugation to a non-acidic hydroxyl group in the metabolism of a xenobiotic in mammals. nih.gov

In these canine studies, the majority of the administered dose was excreted unchanged. nih.gov The identified metabolite, this compound, accounted for approximately 4.2% of the radioactivity found in the urine within the first 24 hours post-administration. nih.gov The identification process involved hydrolysis of the metabolite using β-glucosidase, which confirmed the presence of a glucose conjugate. nih.gov

The formation of this compound involves the enzymatic process of glucosidation, a type of glycosylation. semanticscholar.org This metabolic pathway is an alternative to glucuronidation, which is a more common conjugation reaction in mammals for the detoxification and elimination of various compounds. semanticscholar.org While glucuronidation utilizes UDP-glucuronide as the sugar donor, glucosidation can be catalyzed by either a specific UDP-glucose-dependent glucosyltransferase or a sugar nucleotide-independent glucosyltransferase. semanticscholar.org

In the case of hopantenic acid, the conjugation occurs at a non-acidic hydroxyl group, a notable finding in mammalian xenobiotic metabolism. nih.gov The enzymatic hydrolysis of this compound by β-glucosidase, and not by enzymes inhibited by D-glucaric acid 1,4-lactone (an inhibitor of β-glucuronidase), further substantiates that it is a glucose conjugate rather than a glucuronide. nih.gov This specific enzymatic activity underscores the existence of a distinct pathway for glucose conjugation in mammalian systems. nih.gov

Significant interspecies differences exist in the potential for glycosidation of xenobiotics. semanticscholar.org While dogs have been shown to form this compound, this metabolic pathway is not universally present across all mammalian species. nih.govsemanticscholar.org For instance, studies on the metabolism of other compounds have revealed that glucosidation can be a major pathway in some species but absent in others. semanticscholar.org

Research comparing different species has highlighted these variations. For example, in vitro studies using liver microsomes from mice, rats, monkeys, and humans to investigate the metabolism of certain cyclin-dependent kinase inhibitors found that only mouse microsomes were capable of performing glucosidation and galactosidation reactions with the tested compounds. semanticscholar.org In contrast, monkey microsomes were more proficient at forming a variety of glucuronide conjugates. semanticscholar.org This suggests that the enzymatic machinery responsible for glucosidation is not equally active or present across different mammalian orders. semanticscholar.org The formation of O-β-D-glucoside conjugates has been noted as a preferential pathway in dogs for certain compounds where the same reaction is absent in rodents. semanticscholar.org These findings emphasize that extrapolating metabolic pathways, including glucosidation, from one species to another must be done with caution. semanticscholar.org

Enzymatic Mechanisms of Glucosidation in Mammalian Metabolism

Natural Occurrence and Biosynthesis in Botanical Systems

Glucosides are common secondary metabolites found in the plant kingdom. bionity.com While the direct biosynthesis of this compound in plants is not extensively documented, various other glucosides are known to be produced by plants, including those of the Lilium (lily) genus. bionity.comresearchgate.net Lilies are known to produce a variety of chemical constituents, including phenolic compounds and steroidal saponins.

The biosynthesis of complex molecules in Lilium species involves various pathways, such as those for phenylpropanoids, flavonoids, and terpenoids. frontiersin.org For example, new phenylpropanoid glycerol (B35011) glucosides have been identified in the bulbs of Lilium species. researchgate.net The study of gene expression in lilies has identified genes related to the biosynthesis of compounds like anthocyanins, which often exist as glycosides. wur.nl Although hopantenic acid itself is a synthetic substance, its structural components, β-alanine and pantoic acid, are related to naturally occurring compounds. Pantothenic acid (Vitamin B5), for instance, is essential for all mammals and is widely distributed in both animal and plant-based foods. researchgate.net The enzymatic machinery for forming glucose conjugates is present in plants, as evidenced by the widespread occurrence of various glucosides. bionity.com For example, 12-hydroxyjasmonic acid glucoside has been identified as an endogenous chemical factor in some plants. nih.gov

Exploration of Endogenous Biosynthetic Routes in Plants

Current scientific literature available through extensive database searches does not provide evidence for the endogenous occurrence or the biosynthetic pathways of this compound in plants. While various glucosides and the related compound hopantenic acid have been identified in plant species such as those of the Lilium genus, the specific conjugate, this compound, has not been reported as a naturally occurring compound in plants. nih.govuniprot.orgnih.gov Research has focused on its formation as a metabolite in animal systems. scbt.comnih.gov

Enzymatic Biotransformation and Hydrolysis Studies

The biotransformation of this compound is primarily characterized by its hydrolysis, a process catalyzed by specific enzymes that cleave the glycosidic bond, releasing hopantenic acid and a glucose molecule.

Characterization of Involved Glycosidases (e.g., Beta-Glucosidase, Acid Phosphatase)

Research has identified that this compound can be hydrolyzed by several types of glycosidases. A key study on the metabolism of calcium hopantenate in dogs revealed that its urinary metabolite, this compound, is susceptible to hydrolysis by beta-glucosidase and acid phosphatase. scbt.comnih.gov The study also noted hydrolysis by a crude enzyme preparation of beta-glucuronidase from Helix pomatia, which likely contains beta-glucosidase activity. scbt.com

Beta-Glucosidases (EC 3.2.1.21) are enzymes that catalyze the hydrolysis of β-glycosidic bonds linking a carbohydrate to another molecule. jmb.or.krmdpi.com These enzymes are widespread in nature and exhibit broad substrate specificity, enabling them to act on a variety of glucosides. mdpi.com

Acid Phosphatases (EC 3.1.3.2) are a group of enzymes that are most active at an acidic pH and catalyze the hydrolysis of phosphate (B84403) monoesters. nih.govuniprot.org Their ability to hydrolyze this compound suggests a broader substrate scope than just phosphate esters, or the presence of co-purified glycosidase activity in the preparations used in the initial studies. scbt.comnih.gov

Substrate Specificity and Inhibitor Profiling of Hydrolytic Enzymes

The specificity of the enzymes involved in the hydrolysis of this compound provides insights into the nature of the glycosidic linkage.

The hydrolysis of this compound by beta-glucosidase confirms the presence of a β-glucosidic bond. scbt.comnih.gov Further evidence for this comes from inhibitor studies. The enzymatic hydrolysis of this compound was shown to be inhibited by D-gluconic acid 1,5-lactone, a known inhibitor of beta-glucosidase. scbt.comnih.gov Conversely, the hydrolysis was not affected by D-glucaric acid 1,4-lactone, an inhibitor of beta-glucuronidase, nor by phosphate ions (PO43-), which would inhibit phosphatases. scbt.comnih.gov This inhibitor profile strongly indicates that the primary enzymatic activity responsible for the cleavage of the glucose moiety is that of beta-glucosidase.

The following table summarizes the inhibitory effects on the enzymes that hydrolyze this compound:

| Inhibitor | Target Enzyme | Effect on this compound Hydrolysis |

| D-gluconic acid 1,5-lactone | Beta-glucosidase | Inhibition |

| D-glucaric acid 1,4-lactone | Beta-glucuronidase | No Inhibition |

| Phosphate ions (PO43-) | Acid Phosphatase | No Inhibition |

Research on Metabolic Fate Following Hydrolysis

Upon hydrolysis of this compound, hopantenic acid is released. Hopantenic acid itself is a homolog of pantothenic acid (Vitamin B5), where β-alanine is replaced by gamma-aminobutyric acid (GABA). wikipedia.org Once liberated, hopantenic acid is known to be a competitive inhibitor of pantothenate kinases. nih.gov It can be phosphorylated by these enzymes to form phospho-hopantenate. nih.gov This phosphorylated form, however, does not appear to be further metabolized into a coenzyme A analog. nih.gov Instead, it has been suggested that phosphorylated hopantenate may inhibit the subsequent enzyme in the coenzyme A biosynthetic pathway, phosphopantothenoylcysteine synthetase (PPCS). Studies in hepatocytes have also detected the presence of γ-aminobutyric acid, a degradation product of hopantenic acid. nih.gov

Molecular and Cellular Mechanisms of Hopantenic Acid Glucoside and Its Aglycone

Investigation of Glucoside-Aglycone Interconversion at the Cellular Level

The metabolic fate of calcium hopantenate, the salt form of hopantenic acid, has been investigated in animal models. Following oral administration in beagle dogs, a significant portion of the compound is excreted unchanged in the urine. nih.gov However, a notable metabolite, identified as hopantenic acid β-glucoside, is also present, accounting for a fraction of the urinary radioactivity. nih.gov This discovery marked the first instance of glucose conjugation to a non-acidic hydroxyl group in the metabolism of a xenobiotic in mammals. nih.gov

The identification of this glucoside metabolite was confirmed through enzymatic hydrolysis. nih.gov The metabolite was susceptible to hydrolysis by β-glucosidase, β-glucuronidase, and acid phosphatase. nih.gov The enzymatic activity was inhibited by D-gluconic acid 1,5-lactone, a known inhibitor of β-glucosidase, but not by inhibitors of β-glucuronidase or acid phosphatase, confirming the presence of a glucose conjugate. nih.gov This process of glucuronidation and subsequent hydrolysis represents a key step in the biotransformation and potential cellular uptake and activity of hopantenic acid.

Aglycone-Dependent Biochemical Pathways: Hopantenic Acid

Once converted to its aglycone form, hopantenic acid exerts its biological effects through various mechanisms, primarily by interacting with coenzyme A (CoA) biosynthesis and modulating neurotransmitter systems. researchgate.netnih.gov

Modulation of Coenzyme A Biosynthesis Pathway Components

Hopantenic acid is recognized as a modulator of coenzyme A levels. nih.gov Its structural similarity to pantothenic acid allows it to interact with enzymes in the CoA biosynthetic pathway. wikipedia.orgnih.gov

Contrary to initial beliefs that hopantenic acid directly inhibits pantothenate kinase (PanK), the first enzyme in the CoA biosynthesis pathway, recent studies have revealed a more complex mechanism. nih.govnih.gov Hopantenic acid actually requires PanK for its metabolic activation. nih.gov PanK phosphorylates hopantenic acid, which then acts as an inhibitor of the subsequent enzyme in the pathway, phosphopantothenoylcysteine synthetase (PPCS). nih.gov

The phosphorylated hopantenic acid forms a non-productive substrate complex with PPCS, effectively inhibiting its function. nih.gov This inhibition disrupts the normal biosynthesis of CoA, a critical cofactor in numerous metabolic processes. nih.govwikipedia.org

Table 1: Key Enzymes in Hopantenic Acid's Interaction with CoA Biosynthesis

| Enzyme | Role in Hopantenic Acid's Mechanism | Consequence of Interaction |

| Pantothenate Kinase (PanK) | Metabolically activates hopantenic acid through phosphorylation. nih.gov | Enables hopantenic acid to inhibit the subsequent enzyme. |

| Phosphopantothenoylcysteine Synthetase (PPCS) | Is inhibited by phosphorylated hopantenic acid. nih.gov | Leads to a decrease in Coenzyme A levels. nih.gov |

Neurotransmitter System Interactions and Modulation

Hopantenic acid's influence extends to major neurotransmitter systems, a consequence of its effects on CoA and acetyl-CoA metabolism. researchgate.net

Research suggests that hopantenic acid can modulate the secretion of acetylcholine (B1216132). researchgate.netnih.gov By influencing the availability of acetyl-CoA, a direct precursor to acetylcholine, hopantenic acid can impact cholinergic neurotransmission. researchgate.net Some studies indicate that it may increase the synthesis and release of acetylcholine, which is vital for cognitive functions like learning and memory. patsnap.com

Hopantenic acid has been shown to interact with the dopaminergic system. researchgate.netnih.gov Specifically, it has been found to interact with D2 dopamine (B1211576) receptors. ecronicon.netcosmicnootropic.com This interaction with dopamine receptors, along with its influence on other neurotransmitter systems, contributes to its wide range of observed neurological effects. researchgate.net

Table 2: Investigated Neurotransmitter Interactions of Hopantenic Acid

| Neurotransmitter System | Observed Interaction | Potential Implication |

| Cholinergic | Modulation of acetylcholine secretion. researchgate.netnih.gov | Influence on cognitive functions. patsnap.com |

| Dopaminergic | Interaction with D2 dopamine receptors. ecronicon.netcosmicnootropic.com | Contribution to neurological effects. researchgate.net |

Opioid Receptor Binding Investigations (Delta and Kappa)

Direct experimental research on the binding affinity of hopantenic acid glucoside to delta (δ) and kappa (κ) opioid receptors is not extensively documented in publicly available scientific literature. However, chemoinformatic analyses have suggested potential interactions. A computational study has indicated that the neurotropic effects of hopantenic acid, the aglycone of this compound, may be mediated in part through its binding to both delta and kappa opioid receptors. nih.gov This suggests a possible, though yet to be experimentally verified, role for hopantenic acid in modulating the opioid system.

The structural similarity of hopantenic acid to gamma-aminobutyric acid (GABA) is noteworthy, as there is significant crosstalk between the GABAergic and opioid systems. patsnap.com Opioid receptors and GABA-B receptors are both G protein-coupled receptors (GPCRs) that can influence neuronal activity. patsnap.comnih.gov For instance, activation of GABA-B receptors has been shown to modulate opioid-related signaling and behaviors. patsnap.com While this provides a theoretical framework for potential indirect interactions, it is not a substitute for direct binding studies of this compound on opioid receptors.

Currently, there is a lack of specific binding affinity data (e.g., Ki or IC50 values) for this compound and its aglycone at delta and kappa opioid receptors in the published literature.

Table 1: Summary of this compound and Aglycone Opioid Receptor Binding Data

| Compound | Receptor Subtype | Binding Affinity (Ki) | Research Type |

| This compound | Delta (δ) | Data Not Available | - |

| This compound | Kappa (κ) | Data Not Available | - |

| Hopantenic Acid (Aglycone) | Delta (δ) | Predicted Interaction | Chemoinformatic Analysis nih.gov |

| Hopantenic Acid (Aglycone) | Kappa (κ) | Predicted Interaction | Chemoinformatic Analysis nih.gov |

Regulation of Prostaglandin (B15479496) and Steroid Metabolism

The influence of this compound on the metabolic pathways of prostaglandins (B1171923) and steroids is an area with limited direct experimental investigation. Prostaglandins are lipid compounds derived from fatty acids like arachidonic acid via the cyclooxygenase (COX) enzymes and are key mediators of inflammation. nih.govnih.gov Steroid metabolism, or steroidogenesis, involves a series of enzymatic reactions that produce steroid hormones from cholesterol. diva-portal.org

A chemoinformatic analysis has suggested that hopantenic acid may have the potential to modulate the metabolism of both prostaglandins and steroids, which could contribute to potential anti-inflammatory effects. nih.govresearchgate.net However, the specific enzymes or pathways within prostaglandin and steroid metabolism that are affected by hopantenic acid or its glucoside have not been elucidated through direct experimental research. The mechanism by which hopantenic acid might exert such effects remains hypothetical. For instance, its structural relationship to pantothenic acid, a precursor for Coenzyme A (CoA), could suggest an indirect influence on metabolic pathways that are dependent on CoA, which includes aspects of lipid and steroid metabolism. researchgate.net

Detailed studies quantifying the effects of this compound or its aglycone on key enzymes like cyclooxygenases (COX-1 and COX-2) or on the levels of specific prostaglandins and steroid hormones are not currently available in the scientific literature.

Intracellular Signaling Pathway Research (e.g., PKA/CREB, MAPK/CREB Pathways in Non-Neuronal Cells)

Direct research into the specific effects of this compound on intracellular signaling pathways such as the Protein Kinase A/cAMP response element-binding protein (PKA/CREB) and Mitogen-Activated Protein Kinase/CREB (MAPK/CREB) pathways in non-neuronal cells is limited. These pathways are crucial for regulating a wide array of cellular functions, including gene expression, proliferation, and apoptosis. youtube.comnih.gov

Some evidence suggests that calcium hopantenate, the salt form of hopantenic acid, may regulate intracellular calcium homeostasis. patsnap.com Calcium is a critical second messenger that can influence numerous signaling cascades, including the MAPK and CREB pathways. youtube.comnih.gov However, a direct causal link between the administration of this compound and the activation or inhibition of the PKA/CREB or MAPK/CREB pathways in non-neuronal cells has not been established experimentally.

Hopantenic acid is known to act as a GABA-B receptor agonist. patsnap.com In various cell types, GABA receptor activation can influence intracellular signaling. For example, in the context of ischemia-reperfusion injury, GABA receptor activity has been linked to the modulation of ERK1/2 and CREB phosphorylation, which are components related to the MAPK pathway. nih.gov It is plausible that in non-neuronal cells expressing GABA-B receptors, hopantenic acid and its glucoside could initiate similar signaling events, but this remains a subject for future investigation.

Table 2: Summary of Research on Hopantenic Acid and Intracellular Signaling

| Compound | Pathway | Cell Type | Findings |

| This compound | PKA/CREB | Non-neuronal | Data Not Available |

| This compound | MAPK/CREB | Non-neuronal | Data Not Available |

| Calcium Hopantenate | Calcium Homeostasis | Not Specified | May aid in regulating intracellular calcium levels. patsnap.com |

| GABA Agonists (General) | ERK1/2, CREB | Cortical Neurons | GABA receptor activation can modulate phosphorylation. nih.gov |

Advanced Analytical Methodologies for Hopantenic Acid Glucoside Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For hopantenic acid glucoside, several chromatographic techniques are employed.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary tool for the isolation and quantification of this compound. nih.gov The development of a robust HPLC method is critical for achieving accurate and reproducible results. Key aspects of method development include the selection of an appropriate stationary phase, mobile phase composition, and detector.

In one instance, HPLC was used to isolate the sole metabolite of ¹⁴C-labeled hopantenic acid from dog urine, which was later identified as this compound. nih.gov This metabolite accounted for 4.2% of the total radioactivity in the urine. nih.gov Another study identified this compound in an extract of Lilium lancifolium using HPLC coupled with high-resolution mass spectrometry. mdpi.com Method development often involves optimizing the mobile phase to achieve good separation from other compounds. For instance, a reversed-phase ion-pair HPLC method with UV detection at 200 nm has been developed for the analysis of pantothenic acid, a related compound. While specific HPLC methods for this compound are not extensively detailed in the provided results, the principles of HPLC method development for similar compounds, such as asiatic acid and calcium pantothenate, can be applied. ncl.edu.twglobalresearchonline.net This includes validation of parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. globalresearchonline.nete-jkfn.org

Table 1: HPLC Method Parameters for Related Compounds

| Parameter | Asiatic Acid Analysis globalresearchonline.net | Calcium Pantothenate Analysis ncl.edu.tw |

|---|---|---|

| Column | RP-C18 | C18 |

| Mobile Phase | Water-methanol (gradient) | Acetonitrile (B52724) and potassium dihydrogen phosphate (B84403) solution (pH 2.5) |

| Detection | PDA detector at 205nm | UV absorbance at 204 nm |

| Internal Standard | Not specified | Ampicillin |

| Linear Range | 0.25-50 µg/ml | Not specified |

| LOQ | 0.25 µg/ml | Not specified |

| Intra-day Precision | 1.06% - 4.25% | Not specified |

| Inter-day Precision | 1.50% - 4.03% | Not specified |

| Extraction Recovery | 73.72% - 74.34% | Not specified |

Gas Chromatography-Mass Spectrometry (GC/MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility. The identification of hopantenic acid β-glucoside as 4'-O-(β-D-glucopyranosyl)-D-hopantenic acid was confirmed through GC/MS analysis after derivatization of the isolated metabolite and a synthetic standard. nih.govscispace.com

GC/MS provides both high-resolution separation and sensitive detection, making it ideal for identifying and quantifying metabolites in complex biological samples. lcms.cz The electron ionization (EI) method in MS analysis generates specific mass spectra that can be used for compound identification by comparing them to spectral libraries like the NIST mass spectrum library. lcms.czthermofisher.com The development of GC/MS methods often involves a discovery phase using full scan analysis to identify as many metabolites as possible, followed by a targeted phase for the selective measurement and quantification of specific metabolites of interest. thermofisher.com

Thin-Layer Chromatography (TLC) for Glycosidation Product Identification

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique often used for the qualitative analysis and identification of compounds in a mixture. researchgate.net In the context of glycosidation studies, TLC can be used to monitor the progress of a reaction and identify the formation of glycoside products. bibliotekanauki.pl

While specific applications of TLC for this compound are not detailed in the provided results, the methodology is well-established for the analysis of other glycosides. researchgate.netbibliotekanauki.pl For example, TLC has been used to analyze glycosaminoglycan oligosaccharides, demonstrating its ability to separate compounds based on size and sulfation level. nih.gov Different mobile phases and visualization reagents can be used to optimize the separation and detection of glycoside compounds. researchgate.net For instance, a mobile phase of toluene, methanol, glacial acetic acid, and water has been used for the separation of glycosides, which were then visualized in an iodine chamber. researchgate.net

Mass Spectrometry for Structural Elucidation and Confirmation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of unknown compounds.

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is crucial for confirming the identity of a compound. In one study, HRMS was used to characterize the compounds present in an extract of Lilium lancifolium, including this compound, which was identified with a molecular formula of C₁₆H₂₉O₁₀N. mdpi.com The high accuracy of HRMS helps to distinguish between compounds with very similar molecular weights. HRMS is often coupled with liquid chromatography (LC-HRMS) to analyze complex mixtures, providing both separation and precise mass information for each component. unil.ch

Table 2: HRMS Data for this compound in Lilium lancifolium Extract mdpi.com

| Compound | Molecular Formula | Observed m/z | Retention Time (min) |

|---|---|---|---|

| This compound | C₁₆H₂₉O₁₀N | 395.402 | 4.47 |

Enzymatic Assays for Glucosidase and Glycosyltransferase Activity

Enzymatic assays are essential for studying the enzymes involved in the formation and breakdown of glycosidic bonds. In the case of this compound, these assays can be used to investigate the activity of glucosidases and glycosyltransferases.

The hydrolysis of the this compound metabolite was demonstrated using β-glucosidase. nih.gov This enzymatic reaction confirmed the presence of a glucose conjugate. nih.gov The study also showed that the activity of β-glucosidase was inhibited by D-gluconic acid 1,5-lactone, further supporting the identification of the metabolite as a glucoside. nih.gov Enzymatic assays can be performed using various methods, including those that measure the release of a product over time. The activity of glycosyltransferases, the enzymes responsible for forming glycosidic bonds, can also be assessed using specific assays. dss.go.thnih.gov These enzymes play a crucial role in the synthesis of glycoconjugates. nih.gov The study of these enzymes provides insights into the metabolic pathways of compounds like hopantenic acid.

Application of Isotopic Labeling and Radiotracer Techniques in Metabolic Investigations

The elucidation of the metabolic fate of xenobiotics is a cornerstone of pharmacological and toxicological research. Isotopic labeling, a technique where an atom in a molecule is replaced by its isotope, in conjunction with radiotracer studies, provides a powerful and sensitive method for tracing the absorption, distribution, metabolism, and excretion (ADME) of a compound within a biological system. In the investigation of Hopantenic acid and its derivatives, these methodologies have been instrumental in identifying metabolites and understanding their metabolic pathways.

Radiotracer studies involving isotopically labeled compounds, such as those incorporating Carbon-14 (¹⁴C) or Tritium (B154650) (³H), allow for the quantitative tracking of the parent drug and its metabolites. This is achieved by measuring the radioactivity in various biological samples like urine, feces, and plasma over time. The high sensitivity of this method enables the detection and quantification of even minor metabolites.

A pivotal study in the metabolic research of this class of compounds involved the oral administration of ¹⁴C-labeled calcium hopantenate (HOPA) to beagle dogs to investigate its metabolic fate. nih.gov This research led to the identification of Hopantenic acid β-glucoside as a novel urinary metabolite. nih.gov The use of ¹⁴C-labeling was crucial for tracking the administered dose and quantifying the extent of its metabolism.

The investigation revealed that after administering the ¹⁴C-labeled HOPA, a significant portion of the radioactivity was recovered in the urine. nih.gov While most of the excreted radioactivity was in the form of the unchanged parent compound, a distinct metabolite was successfully isolated using High-Performance Liquid Chromatography (HPLC). nih.gov This metabolite was identified as Hopantenic acid β-glucoside, specifically 4'-O-(β-D-glucopyranosyl)-D-hopantenic acid, and it accounted for a measurable fraction of the radioactivity found in the urine. nih.gov The identification was confirmed through enzymatic hydrolysis assays and gas chromatography-mass spectrometry (GC/MS) analysis of the derivatized metabolite. nih.gov

The table below summarizes the key findings from this radiotracer study in dogs.

| Parameter | Finding |

| Radiotracer Used | ¹⁴C-labeled Calcium Hopantenate |

| Animal Model | Beagle Dogs |

| Administration Route | Oral |

| Primary Excretion Route | Urine |

| Radioactivity in Urine (24 hr) | 25.5% of administered dose |

| Major Urinary Component | Unchanged Hopantenic Acid |

| Identified Metabolite | Hopantenic acid β-glucoside |

| Metabolite in Urine | 4.2% of total urinary radioactivity |

In addition to ¹⁴C, tritium (³H) has also been employed as a radiolabel in the study of Hopantenic acid's metabolic activation. nih.govnih.gov For instance, murine hepatocytes were treated with [³H]Hopantenic acid to explore its intracellular transformation. nih.govnih.gov These studies demonstrated that Hopantenic acid is a substrate for Pantothenate Kinase (PanK) and is converted into a phosphorylated form, 4'-phospho-hopantenate. nih.gov The use of a tritium label enabled researchers to trace the metabolic activation of Hopantenic acid and differentiate it from its parent form within the cell, providing insights into its mechanism of action at a molecular level. nih.govnih.gov

These examples underscore the indispensable role of isotopic labeling and radiotracer techniques. The use of ¹⁴C was fundamental in the discovery and quantification of this compound as a metabolite in vivo, while ³H-labeling has been key to understanding the intracellular enzymatic activation of the parent compound. nih.govnih.govnih.gov

Chemical and Biocatalytic Synthesis Research of Hopantenic Acid Glucoside

Total Chemical Synthesis Strategies

Chemical synthesis provides a direct route to hopantenic acid glucoside, allowing for the production of analogs and labeled compounds essential for research. The primary challenge in the chemical synthesis of glycosides is the stereoselective formation of the glycosidic bond.

Optimization of Glycosidic Bond Formation for Hopantenic Acid Conjugates

The formation of a glycosidic bond connects a carbohydrate to another molecule, which is known as the aglycone. archive.org In the case of this compound, hopantenic acid serves as the aglycone. The goal is to form a β-glycosidic linkage with high stereoselectivity at the anomeric carbon of the glucose molecule.

Standard chemical glycosylation methods typically involve the use of an activated glycosyl donor (a modified glucose molecule) and a glycosyl acceptor (hopantenic acid). The hydroxyl group on hopantenic acid attacks the anomeric center of the glycosyl donor, facilitated by a promoter or catalyst. To ensure that only the desired hydroxyl group on hopantenic acid reacts, protective groups are often used on other reactive sites.

Key variables in optimizing this reaction include the choice of the glycosyl donor, the promoter, and the reaction conditions. Acid catalysts are commonly employed to facilitate this type of glycosidic bond formation. Current time information in Bangalore, IN. The synthesis of a reference standard of 4'-O-(β-D-glucopyranosyl)-D-hopantenic acid was necessary for the structural confirmation of the metabolite isolated from canine urine, indicating that a viable chemical route has been established. nih.gov

Table 1: Factors in Optimizing Chemical Glycosylation of Hopantenic Acid

| Parameter | Description | Examples of Options | Goal for this compound Synthesis |

| Glycosyl Donor | The glucose molecule with a leaving group at the anomeric position. | Glycosyl halides (e.g., acetobromo-α-D-glucose), thioglycosides, trichloroacetimidates. | High reactivity and stereoselectivity towards the β-anomer. |

| Protecting Groups | Chemical moieties used to temporarily block reactive hydroxyl groups on the glucose donor and carboxyl group on hopantenic acid. | Acetyl (Ac), Benzoyl (Bz), Benzyl (Bn). | To direct the glycosylation to the C4'-hydroxyl group of hopantenic acid and prevent side reactions. |

| Promoter/Catalyst | A Lewis acid or heavy metal salt that activates the glycosyl donor. | Silver triflate, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), boron trifluoride etherate (BF₃·OEt₂). | Efficient activation of the donor under mild conditions that do not degrade the reactants. |

| Solvent & Temperature | The reaction environment, which influences solubility, reaction rate, and stereochemical outcome. | Dichloromethane (DCM), acetonitrile (B52724) (MeCN). | Optimal conditions to favor the desired β-linkage, often influenced by the anomeric effect. |

Synthesis of Labeled Analogs for Mechanistic Investigations

Isotopically labeled compounds are indispensable tools for metabolism studies, mechanism of action analysis, and as internal standards for mass spectrometry. nih.gov The synthesis of labeled this compound can be approached by using either a labeled glucose molecule or a labeled hopantenic acid precursor.

Research has been conducted on the tritium (B154650) (³H) labeling of hopantenic acid itself. nih.gov In these studies, salts of hopantenic acid were subjected to thermal activation of tritium gas to facilitate hydrogen isotope exchange. nih.gov This labeled hopantenic acid can then serve as the aglycone in a subsequent chemical glycosylation step, as described in section 5.1.1, to produce tritium-labeled this compound.

Alternatively, starting with a commercially available labeled glucose variant (e.g., ¹³C- or ¹⁴C-labeled) would result in the label being incorporated into the glycone portion of the final molecule. The choice of labeling strategy depends on the specific research question, such as tracing the metabolic fate of the hopantenic acid backbone versus the glucose moiety. nih.gov

Enzymatic Synthesis Approaches

Enzymatic methods for glycoside synthesis are attractive due to their exceptional regio- and stereoselectivity, often eliminating the need for complex protection and deprotection steps required in chemical synthesis. semanticscholar.org These reactions are typically performed under mild aqueous conditions.

Application of Glycosyltransferases for Regioselective Glucosylation

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate, typically a nucleotide sugar, to an acceptor molecule. nih.govnih.gov In mammals, UDP-glucosyltransferases (UGTs) are a major family of enzymes involved in the metabolism of xenobiotics by conjugating them with glucuronic acid or glucose. semanticscholar.org The formation of hopantenic acid β-glucoside in dogs is an example of such a metabolic glucosidation of a xenobiotic at a non-acidic hydroxyl group. nih.govsemanticscholar.org

For in vitro synthesis, a specific glycosyltransferase can be used to catalyze the reaction between hopantenic acid and an activated glucose donor, most commonly UDP-glucose (UDP-Glc). The high specificity of the enzyme ensures that the glucose is attached to the correct hydroxyl group (regioselectivity) and with the correct anomeric configuration (stereoselectivity), producing the β-glucoside. nih.gov

Reaction Scheme: Hopantenic Acid + UDP-α-D-glucose ---(Glycosyltransferase)--> 4'-O-(β-D-glucopyranosyl)-D-hopantenic acid + UDP

The primary challenges for using GTs in synthesis are the availability and cost of the enzymes and the required nucleotide sugar donors. nih.gov

Utilization of Modified Glycosidases in Transglycosylation Reactions

Glycosidases are enzymes that naturally catalyze the hydrolysis (breakdown) of glycosidic bonds. researchgate.net However, under specific conditions, the equilibrium of this reaction can be shifted to favor synthesis, a process known as reverse hydrolysis or, more commonly, transglycosylation. mdpi.comnih.gov In a transglycosylation reaction, a glycosidase transfers a sugar from a simple, inexpensive glycosyl donor (like p-nitrophenyl-β-D-glucopyranoside) to an acceptor molecule (hopantenic acid) instead of water. nih.gov

The fact that β-glucosidase can hydrolyze this compound demonstrates that the enzyme recognizes the compound, suggesting its potential use in a synthetic (transglycosylation) capacity. nih.gov

A significant drawback of using wild-type glycosidases for synthesis is that the product itself is a substrate for the enzyme and can be subsequently hydrolyzed, leading to low yields. nih.gov To overcome this, researchers have developed mutant glycosidases, known as "glycosynthases." These engineered enzymes are designed to catalyze the formation of the glycosidic bond but are incapable of performing the subsequent hydrolysis, resulting in significantly higher product yields. mdpi.com A glycosynthase is created by mutating the catalytic nucleophile of a retaining glycosidase into a non-nucleophilic residue. mdpi.com

Table 2: Comparison of Enzymatic Synthesis Approaches

| Feature | Glycosyltransferases (GTs) | Modified Glycosidases (Glycosynthases) |

| Reaction Type | Glycosyl Transfer | Transglycosylation |

| Glycosyl Donor | Activated nucleotide sugars (e.g., UDP-glucose) | Activated glycosides (e.g., glycosyl fluorides, p-nitrophenyl-glycosides) |

| Selectivity | Very high regio- and stereoselectivity | Very high regio- and stereoselectivity |

| Yield | Potentially high, but can be limited by product inhibition or donor cost | High, as product hydrolysis is suppressed |

| Key Advantage | Mimics the natural biosynthetic pathway | Avoids expensive nucleotide sugar donors; suppresses product breakdown |

| Key Disadvantage | High cost and limited availability of nucleotide sugar donors and enzymes | Requires protein engineering to create the mutant enzyme |

Development of Biocatalytic Systems for Research-Scale Production

Alternatively, systems using isolated enzymes can provide a cleaner reaction profile, simplifying downstream purification. For glycosyltransferase-based systems, this often involves a multi-enzyme cascade to regenerate the expensive UDP-glucose donor in situ. For glycosynthase-based systems, the setup is simpler, requiring only the engineered enzyme, the acceptor (hopantenic acid), and an activated sugar donor. The development of such a system would be a crucial step toward making this compound more accessible for extensive biological evaluation.

Preclinical and in Vitro Research Models for Mechanistic Insight

In Vitro Cell Culture Models for Glycoside Metabolism

Isolated cell culture systems offer a controlled environment to dissect the specific interactions between a compound and various cell types, free from the systemic complexities of a whole organism.

The stability of hopantenic acid glucoside is intrinsically linked to the enzymatic machinery present within the cellular environment. The key to its processing is the hydrolysis of the glycosidic bond that links the glucose molecule to the hopantenic acid aglycone.

Research on the metabolism of calcium hopantenate has shown that its metabolite, hopantenic acid beta-glucoside, can be hydrolyzed by the enzyme β-glucosidase. nih.gov This enzymatic cleavage breaks the bond, releasing the parent compound, hopantenic acid. The stability of this compound in an in vitro cell culture model is therefore dependent on the presence and activity of β-glucosidase in the specific cell line being used. Cells with high β-glucosidase activity would be expected to process the glucoside into its aglycone, whereas cells lacking this enzyme would likely show the compound as being stable and unprocessed.

The assessment of this stability and processing typically involves incubating the glucoside with various isolated cell types, such as hepatocytes (as the liver is a primary site of metabolism), kidney cells, or specific target cells like neurons or glial cells. kahaku.go.jp Following incubation, analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) are employed to quantify the remaining this compound and the appearance of the hopantenic acid aglycone in the cell lysate and the culture medium. dss.go.th

In vitro models are crucial for determining the direct molecular and cellular effects of this compound and its aglycone, hopantenic acid. wikipedia.orgdrugbank.com These studies can reveal the specific signaling pathways and cellular processes modulated by the compounds.

One study investigated the anti-melanogenic effects of a Lilium lancifolium root extract, which contains this compound, in B16F10 melanoma cells. nih.gov The research found that the extract could reduce intracellular melanin (B1238610) content and tyrosinase activity. Mechanistically, this was linked to the downregulation of the CREB/Mitf signaling pathway, a key regulator of melanogenesis. nih.gov

In another line of research using different cell models, the effects of hopantenic acid (the aglycone) were observed. A study using a decoction containing hopantenic acid on lipopolysaccharide (LPS)-stimulated macrophage (MH-S) cells showed a decrease in the secretion of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β. nih.gov The same study also reported that in lung epithelial A549 cells, the decoction could reduce reactive oxygen species (ROS) levels and increase the level of the antioxidant glutathione (B108866) (GSH), indicating an anti-oxidative effect. nih.gov Hopantenic acid is known to be a central nervous system depressant and a GABA receptor agonist. wikipedia.orgncats.io

The following table summarizes key findings from in vitro cell culture models investigating the molecular and cellular responses.

| Model System | Compound Tested | Key Findings | Reference |

| B16F10 Melanoma Cells | Extract containing this compound | Downregulation of CREB/Mitf signaling pathway; reduced melanin synthesis. | nih.gov |

| Macrophage (MH-S) Cells | Decoction containing Hopantenic Acid | Reduced secretion of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) after LPS stimulation. | nih.gov |

| Lung Epithelial (A549) Cells | Decoction containing Hopantenic Acid | Decreased reactive oxygen species (ROS) and increased glutathione (GSH) levels. | nih.gov |

Assessment of Glucoside Stability and Cellular Processing in Isolated Cells

Non-Human Animal Models in Metabolic and Mechanistic Research

Non-human animal models are indispensable for understanding the metabolism, distribution, and physiological effects of compounds in a complex, living system.

The formation of glucoside conjugates of xenobiotics can vary significantly between different animal species. The metabolism of calcium hopantenate was studied in beagle dogs, where a novel metabolite was identified in the urine. nih.gov This metabolite was confirmed to be hopantenic acid β-glucoside, representing 4.2% of the radioactivity excreted in urine within 24 hours. nih.gov This discovery was notable as it was the first reported instance of glucose conjugation to a non-acidic hydroxyl group in the metabolism of a foreign compound in mammals. nih.govsemanticscholar.org

Comparative studies on the metabolism of other compounds have highlighted these species-specific differences in glycosidation. For instance, research on olomoucine-type inhibitors showed that O-β-D-glucoside conjugation was confined to microsomes of mouse origin and was not a significant pathway in rats, monkeys, or humans for those particular substrates. semanticscholar.org In mice, kidney microsomes were found to be considerably more effective at glucosidation than liver microsomes. semanticscholar.org This suggests that the metabolic fate of hopantenic acid could differ significantly depending on the preclinical species used for study. While dogs are confirmed to produce the glucoside conjugate, this pathway may be minor or absent in other commonly used preclinical species like rats. nih.govsemanticscholar.org

| Species | Glycosidation Finding | Substrate | Reference |

| Dog | Hopantenic acid β-glucoside identified as a urinary metabolite. | Calcium Hopantenate | nih.gov |

| Mouse | O-β-D-glucoside conjugation observed, primarily in kidney microsomes. | Olomoucine-type inhibitors | semanticscholar.org |

| Rat | Glucosidation not a significant metabolic pathway. | Olomoucine-type inhibitors | semanticscholar.org |

| Monkey | Glucosidation not a significant metabolic pathway. | Olomoucine-type inhibitors | semanticscholar.org |

Understanding where a compound and its metabolites distribute in the body and where biotransformation occurs is key to interpreting its pharmacological and toxicological profile. Following oral administration of ¹⁴C-labeled calcium hopantenate to dogs, the parent drug was the primary component excreted in urine, with this compound being the only identified metabolite. nih.gov This indicates that biotransformation via glucosidation occurs, and the resulting metabolite is excreted via the kidneys. nih.gov

While specific tissue distribution studies for this compound are not extensively detailed, data from related compounds and the parent molecule provide a likely profile. Studies on other glycoside-metabolized drugs in rats show that after oral administration, compounds are chiefly distributed to the stomach and small intestine, followed by primary organs of metabolism and excretion like the liver and kidneys. frontiersin.org For example, studies with 18β-glycyrrhetic acid mono-glucuronide (GAMG) in rats showed rapid and high distribution to the kidney, spleen, small intestine, and liver. mdpi.com Similarly, autoradiography studies in rats with related compounds have shown high levels of radioactivity in the liver and kidney, with the lowest levels found in the brain and skeletal muscle. researchgate.net This suggests that hopantenic acid and its glucoside would likely concentrate in tissues involved in absorption (intestine), metabolism (liver), and excretion (kidney), with potentially limited distribution to the central nervous system. mdpi.comresearchgate.net

| Tissue | Expected Distribution/Biotransformation Role | Rationale / Supporting Evidence |

| Liver | Primary site of biotransformation (potential for glucosidation). | High radioactivity observed in liver in distribution studies of related compounds. mdpi.comresearchgate.net Microsomal enzymes responsible for conjugation are abundant here. semanticscholar.org |

| Kidney | Primary site of excretion for the glucoside metabolite. | This compound was identified as a urinary metabolite in dogs. nih.gov High concentrations of other glycosides are found in the kidney. mdpi.com |

| Small Intestine | Site of absorption and potential first-pass metabolism. | High concentrations of orally administered compounds are typically found in the GI tract. frontiersin.orgmdpi.com |

| Brain | Likely low distribution. | Radioactivity was lowest in the brain in distribution studies of a similar compound. researchgate.net |

Emerging Research Frontiers and Future Perspectives

Comprehensive Elucidation of Glycoside Biosynthetic Enzymes and Regulatory Pathways

The formation of hopantenic acid glucoside occurs via glycosidation, a common phase II metabolic reaction where a sugar moiety is attached to a xenobiotic to increase its water solubility and facilitate excretion. oup.comuef.fi This reaction is catalyzed by a superfamily of enzymes known as UDP-glycosyltransferases (UGTs). frontiersin.org In the case of this compound, the enzyme responsible would be a UDP-glucosyltransferase that utilizes UDP-glucose as a sugar donor to glycosylate the non-acidic hydroxyl group of hopantenic acid. nih.gov

Future research must focus on identifying and characterizing the specific UGT isoform(s) responsible for the biosynthesis of this compound. The initial study in dogs confirmed the product was a glucose conjugate but did not isolate the specific enzyme. nih.gov Research should involve screening microsomal preparations from relevant tissues (like the liver and kidney) of species known to produce this metabolite. semanticscholar.org Once identified, the enzyme could be cloned and expressed to study its substrate specificity, kinetics, and regulatory mechanisms in detail. Understanding the genetic regulation of these UGTs, including induction or inhibition by other compounds, will be crucial for a complete picture of this metabolic pathway. researchgate.net

Deeper Understanding of Interspecies Glycosidation Patterns and Their Biological Significance

The metabolism of xenobiotics can vary significantly between species, and glycosidation is no exception. oup.com The initial identification of hopantenic acid β-glucoside was in dogs, and it was noted as the first reported instance of glucose conjugation to a non-acidic hydroxyl group in mammalian xenobiotic metabolism. nih.gov This raises critical questions about the prevalence of this metabolic pathway in other species, including humans.

Studies have shown that certain glycosidation reactions, particularly glucosidation, are prominent in some species like mice but may be absent in rats, monkeys, and humans for certain substrates. semanticscholar.org Therefore, a key research frontier is to conduct comparative metabolic studies of hopantenic acid across a range of species. This would involve analyzing urine and plasma for the presence of the glucoside metabolite. Such studies are vital for extrapolating toxicological and pharmacological data from animal models to humans. semanticscholar.org The biological significance of forming a glucoside versus other conjugates (like a glucuronide, which is more common in humans) lies in the efficiency of detoxification and elimination, which can impact the parent drug's efficacy and potential for toxicity. uef.fi

| Feature | Description | Species Studied | Significance |

| Metabolite | Hopantenic acid β-glucoside | Dogs nih.gov | A urinary metabolite formed by glucose conjugation. nih.gov |

| Reaction Type | O-glucosidation of a non-acidic hydroxyl group | Dogs nih.gov | First reported instance of this specific reaction for a xenobiotic in mammals. nih.gov |

| Interspecies Variation | Glucosidation potential varies greatly among species. | General (Mice, Rats, Monkeys, Humans) semanticscholar.org | The presence of this compound in other species, particularly humans, is not confirmed and requires investigation. uef.fisemanticscholar.org |

Advanced Computational Modeling for Glycoside-Enzyme Dynamics and Interactions

Computational modeling has become a powerful tool for understanding the complex interactions between enzymes and their substrates. mdpi.com For this compound, advanced computational techniques can provide insights where experimental data is still lacking. Methodologies like molecular docking and molecular dynamics (MD) simulations can be employed to study the binding of hopantenic acid and the UDP-glucose donor to the active site of candidate UGT enzymes. ptfarm.pl

These models can help predict which UGT isoforms are most likely to catalyze the reaction, even before extensive experimental screening. nih.gov By simulating the enzyme-substrate complex, researchers can identify key amino acid residues involved in binding and catalysis, and understand the structural basis for substrate specificity. oup.com Furthermore, computational approaches can be used to explore why a glucoside is formed in certain species, while a glucuronide might be favored in others, by comparing the binding energies and conformational dynamics of different sugar donors within the same enzyme active site. ptfarm.pl Such studies are crucial for the rational engineering of these enzymes for biotechnological purposes. researchgate.net

Innovations in Biocatalytic Production for Academic and Research Applications

To enable further pharmacological and toxicological studies, a reliable supply of pure this compound is necessary. Chemical synthesis can be complex, often requiring multiple protection and deprotection steps. nih.gov Biocatalysis offers a green and highly selective alternative. acs.orgeuropa.eu

Future research should focus on developing biocatalytic systems for the production of this compound. This can be achieved using either isolated enzymes or whole-cell biocatalysts. mdpi.com Once the specific UGT is identified (as per section 7.1), its gene can be expressed in a microbial host like E. coli to create an efficient production platform. nih.gov Alternatively, researchers could screen a library of known glycosyltransferases for activity with hopantenic acid. frontiersin.org Innovations such as using engineered "glycosynthases" (mutated glycosidases that favor synthesis over hydrolysis) or coupling the reaction to an efficient sugar-donor regeneration system could make production more economically viable for research applications. frontiersin.orgnih.gov

Exploration of Undiscovered Biological Roles in Diverse Organisms and Ecosystems

While this compound is known as a drug metabolite in mammals, its potential for other biological roles remains unexplored. nih.gov In nature, glycosides produced by plants and microorganisms often serve as secondary metabolites with specific ecological functions, such as defense against herbivores or pathogens, or as signaling molecules. wikipedia.orgfrontiersin.org

An intriguing area of future research is to screen for the natural occurrence of hopantenic acid and its glycosides in various organisms, such as plants or fungi. Hopantenic acid itself has been studied in the context of chemical constituents from lily plants, which are known to produce a variety of glycosides. researchgate.net If found in nature, this compound could play a role in ecological interactions, a concept well-documented for other secondary metabolites. nih.gov Furthermore, it is essential to investigate whether the glucoside metabolite itself possesses any pharmacological or biological activity. While glycosylation is typically a detoxification step, some metabolites can retain or even have different activities compared to the parent compound. This would require dedicated pharmacological screening of the purified this compound.

Q & A

Q. How do structural modifications (e.g., acyl migration) influence the pharmacokinetics of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.